Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate

Description

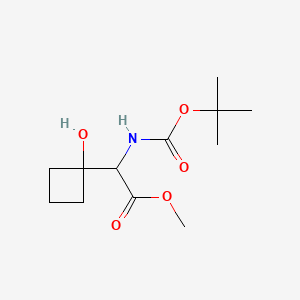

Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester group, and a 1-hydroxycyclobutyl substituent. This structure positions it as a critical intermediate in pharmaceutical synthesis, particularly in peptide and protease inhibitor development. The Boc group enhances stability during synthetic processes, while the hydroxylated cyclobutane ring introduces unique steric and electronic properties, influencing conformational flexibility and intermolecular interactions .

Properties

Molecular Formula |

C12H21NO5 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

methyl 2-(1-hydroxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)17-4)12(16)6-5-7-12/h8,16H,5-7H2,1-4H3,(H,13,15) |

InChI Key |

QGAHWXRPQNRRJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)OC)C1(CCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate typically involves multiple steps:

Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Boc protecting group: The Boc group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The methyl ester can be formed through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate can undergo various types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of the free amine.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

Medicine: Could be explored for its potential as a drug candidate or as a building block in drug synthesis.

Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed to reveal an active amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Ethyl 2-((tert-Butoxycarbonyl)amino)acetate (CAS 111652-20-1)

- Structural Differences : Lacks the 1-hydroxycyclobutyl group and has an ethyl ester instead of a methyl ester.

- Implications: Reduced steric hindrance due to the absence of the cyclobutyl ring.

- Applications: Simpler structure makes it a more cost-effective building block for non-sterically demanding reactions.

Methyl 2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate

- Structural Differences : Replaces the 1-hydroxycyclobutyl group with a 4,4-difluorocyclohexyl moiety.

- Larger cyclohexyl ring increases conformational flexibility but reduces ring strain compared to cyclobutane .

- Synthetic Accessibility : Well-documented high-yield routes via LookChem literature, suggesting easier scalability than the target compound .

Ethyl 2-((tert-Butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate (CAS 1998216-45-7)

- Structural Differences : Features a hydroxymethyl-substituted cyclopropane ring instead of 1-hydroxycyclobutyl.

- Implications: Cyclopropane’s high ring strain may increase reactivity in ring-opening reactions.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Modulation : Fluorinated analogs (e.g., 4,4-difluorocyclohexyl) demonstrate how electronegative substituents can stabilize transition states in synthesis or improve pharmacokinetics .

- Synthetic Challenges : Cyclobutane-containing compounds often require specialized conditions to manage ring strain, whereas cyclopropane derivatives (e.g., CAS 1998216-45-7) may face stability issues due to inherent reactivity .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological relevance.

- Molecular Formula : C₁₀H₁₉NO₄

- Molecular Weight : 201.26 g/mol

- CAS Number : 69942-12-7

This compound acts primarily through modulation of various biochemical pathways. The tert-butoxycarbonyl (Boc) group serves as a protective moiety in amino acids, influencing their reactivity and biological interactions. The hydroxycyclobutyl moiety is believed to enhance binding affinity to specific receptors or enzymes, although detailed mechanisms remain to be fully elucidated.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For example:

- Case Study : In vitro assays demonstrated that methyl derivatives showed cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways.

- Table 1: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5.6 | |

| Protein Kinase B (AKT) | 12.4 | |

| Dipeptidyl Peptidase IV (DPP-IV) | 8.3 |

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1-2 hours. Metabolism primarily occurs via hepatic pathways, leading to various metabolites that retain some biological activity.

Toxicity Profile

The safety profile of this compound has been assessed in animal models:

- Acute Toxicity : LD50 values indicate moderate toxicity upon oral exposure, necessitating careful handling.

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities across different cell lines.

- The potential for development into therapeutic agents targeting specific diseases such as cancer and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.